Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate
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Overview
Description
Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate is a synthetic compound belonging to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors, which are part of the endocannabinoid system in humans and other animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate typically involves several key steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced via a nucleophilic substitution reaction. This step often involves the use of 5-fluoropentyl bromide or iodide as the alkylating agent.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent like dimethyl carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluoropentyl chain can undergo nucleophilic substitution reactions. For example, the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples.
Biology: Researchers study its interaction with cannabinoid receptors to understand the endocannabinoid system better.
Medicine: It serves as a tool to investigate the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.
Industry: It is used in the development of new synthetic cannabinoids for potential pharmaceutical applications.
Mechanism of Action
Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, when activated, influence various intracellular signaling pathways. The binding of this compound to CB1 receptors, primarily found in the central nervous system, leads to psychoactive effects. Activation of CB2 receptors, found in peripheral tissues, is associated with anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
Methyl 1-(5-fluoropentyl)-1h-indole-3-carboxylate can be compared with other synthetic cannabinoids such as:
5F-MDMB-PICA: Similar in structure but with different substituents on the indole ring.
5F-ADB: Contains an indazole core instead of an indole core.
AM-2201: Another synthetic cannabinoid with a naphthoyl group instead of a carboxylate group.
Uniqueness
This compound is unique due to its specific fluoropentyl chain and carboxylate ester group, which influence its binding affinity and activity at cannabinoid receptors, making it a potent synthetic cannabinoid.
Conclusion
This compound is a significant compound in the realm of synthetic cannabinoids, with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and potent activity at cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and developing new cannabinoid-based therapies.
Properties
CAS No. |
2460738-70-7 |
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Molecular Formula |
C15H18FNO2 |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
methyl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
ZTIFWEBSTLDAMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Origin of Product |
United States |
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